Product packaging for 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-(Cat. No.:CAS No. 61971-98-0)

9H-Purine-2,6-diamine, 9-(4-methylphenyl)-

Cat. No.: B11872315
CAS No.: 61971-98-0
M. Wt: 240.26 g/mol
InChI Key: OOILCYGVLKDEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Purine (B94841) Chemistry and Biomedical Research

The purine ring system, a heterocyclic aromatic organic compound, is a cornerstone of nucleic acids, making it fundamental to the processes of life. mdpi.com Substituted purines are ubiquitous in nature and are integral components of a vast array of biologically significant molecules, including ATP, GTP, coenzyme A, and cyclic AMP. mdpi.com The inherent biological importance of the purine scaffold has made it a privileged structure in medicinal chemistry and biomedical research.

Derivatives of purines have been investigated for a wide range of therapeutic applications. They are known to act as antagonists or agonists for various receptors and can function as inhibitors of enzymes involved in purine metabolism. mdpi.com This has led to the development of purine analogs as antiviral, anticancer, and antibiotic agents. mdpi.com The 2,6-diaminopurine (B158960) (DAP) scaffold, the core of the compound , is of particular interest. It has been identified as a potent corrector of certain genetic nonsense mutations and is a component of the DNA of the S-L2 cyanophage. nih.govacs.org DAP's ability to form three hydrogen bonds with thymine (B56734) and uracil (B121893) enhances the stability of nucleic acid duplexes. acs.org

Academic Significance and Research Trajectory of 9-Arylpurine-2,6-diamines

The academic pursuit of novel purine derivatives, including 9-arylpurine-2,6-diamines, is driven by the quest for new therapeutic agents with improved efficacy and selectivity. Research into trisubstituted purines has demonstrated their potential as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

The synthesis of various 9-substituted purine derivatives has been a focal point of numerous studies. For instance, 9-benzylpurine derivatives have been explored for their broad-spectrum antimicrobial activity. derpharmachemica.com Furthermore, the development of novel 9-heterocyclyl substituted 9H-purines has led to the discovery of potent inhibitors of mutant epidermal growth factor receptor (EGFR) tyrosine kinases, a key target in non-small cell lung cancer therapy. nih.gov The exploration of arylpiperazine derivatives, which can be incorporated into purine structures, has also gained traction in cancer research due to their cytotoxic effects against tumor cells. mdpi.com The general research trajectory for these compounds involves the synthesis of new derivatives followed by in vitro biological evaluation to identify promising candidates for further development. nih.gov

Chemical Nomenclature and Structural Classification

The precise identification and classification of a chemical compound are paramount for scientific communication and research. This section details the nomenclature and structural features of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-.

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 9-(4-methylphenyl)-9H-purine-2,6-diamine .

A common synonym for this compound is 9-(p-Tolyl)-9H-purine-2,6-diamine . The parent scaffold, 9H-purine-2,6-diamine, is also widely known by several synonyms.

PropertyValue
IUPAC Name 9-(4-methylphenyl)-9H-purine-2,6-diamine
Common Synonym 9-(p-Tolyl)-9H-purine-2,6-diamine
Parent Scaffold IUPAC Name 9H-purine-2,6-diamine
Parent Scaffold Synonyms 2,6-diaminopurine, 2-aminoadenine

The 9H-Purine-2,6-diamine scaffold is a bicyclic heteroaromatic system. It consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. The key structural features are:

Purine Core: A fused ring system composed of a six-membered pyrimidine ring and a five-membered imidazole ring.

Amino Groups: Two primary amino groups (-NH2) are substituted at the C2 and C6 positions of the purine ring.

Nitrogen Configuration: The "9H" designation indicates that the hydrogen atom is attached to the nitrogen at position 9 of the purine ring system, which is part of the imidazole ring.

In the specific compound, 9-(4-methylphenyl)-9H-purine-2,6-diamine, the hydrogen at the N9 position is replaced by a 4-methylphenyl (or p-tolyl) group.

FeatureDescription
Core Structure Purine (fused pyrimidine and imidazole rings)
Substituents Two amino groups at positions C2 and C6
Tautomeric Form 9H-purine
N9-Substituent 4-methylphenyl (p-tolyl) group

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N6 B11872315 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- CAS No. 61971-98-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61971-98-0

Molecular Formula

C12H12N6

Molecular Weight

240.26 g/mol

IUPAC Name

9-(4-methylphenyl)purine-2,6-diamine

InChI

InChI=1S/C12H12N6/c1-7-2-4-8(5-3-7)18-6-15-9-10(13)16-12(14)17-11(9)18/h2-6H,1H3,(H4,13,14,16,17)

InChI Key

OOILCYGVLKDEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C(N=C(N=C32)N)N

Origin of Product

United States

Structural Elucidation and Physicochemical Characterization Academic Focus

Crystallographic Analysis of Purine (B94841) Derivatives (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 9-(4-methylphenyl)-9H-purine-2,6-diamine has not been reported in the searched literature, analysis of related structures, such as 2,6-diaminopurine (B158960) salts and other 9-aryl-purines, allows for a confident prediction of its solid-state characteristics. nih.govsemanticscholar.org

The crystal packing would be heavily influenced by intermolecular hydrogen bonding. The amino groups at the C2 and C6 positions are excellent hydrogen bond donors, while the nitrogen atoms within the purine ring (N1, N3, N7) are effective acceptors. This would likely lead to the formation of extensive hydrogen-bonded networks, potentially forming sheets or chains of molecules. nih.gov

Conformational Analysis and Stereochemical Considerations

The molecule 9-(4-methylphenyl)-9H-purine-2,6-diamine is achiral and does not possess any stereocenters. Therefore, considerations of enantiomers or diastereomers are not applicable.

The primary conformational flexibility arises from the rotation about the single bond connecting the purine C9-positional nitrogen to the phenyl ring. This rotation determines the dihedral angle between the planes of the purine and the p-tolyl ring systems. Due to potential steric hindrance between the ortho-protons of the tolyl group and the atoms of the purine ring (specifically the C8-H), free rotation is likely hindered. The molecule is expected to adopt a preferred conformation where the two rings are non-coplanar, minimizing steric repulsion. Crystal structures of similar 9-aryl purines confirm that a significant twist between the two aromatic systems is typical. semanticscholar.org This non-planar conformation is the most stable and sterically favorable arrangement.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 9h Purine 2,6 Diamine, 9 4 Methylphenyl Derivatives

Positional Effects of Substituents on Biological Activity

The substitution pattern on the C2, C6, and N9 positions of the purine (B94841) ring plays a pivotal role in determining the biological activity of these compounds.

The C2 position of the purine scaffold is a critical site for modification, and substitutions at this position can significantly modulate the compound's activity. Studies on related 9-benzylpurine analogs have shown that the introduction of lipophilic and electron-withdrawing groups at the C2 position can be optimal for certain biological activities, such as antirhinovirus activity. nih.gov For instance, the substitution of a trifluoromethyl (CF3) group at C2 resulted in a compound with potent activity against rhinovirus serotype 1B. nih.gov

Conversely, in the context of anticancer activity, SAR studies on 2,6,9-trisubstituted purine derivatives have revealed that bulky substituents at the C2 position are generally unfavorable for cytotoxicity. nih.govnih.govsemanticscholar.org This suggests that steric hindrance at this position may interfere with the compound's ability to bind effectively to its biological target.

Table 1: Effect of C2-Substitutions on Biological Activity of Purine Derivatives

C2-Substituent Observed Effect Biological Activity Context
Lipophilic, Electron-Withdrawing (e.g., CF3) Increased Potency Antirhinovirus nih.gov

The C6 position is another key locus for structural modification that profoundly impacts biological outcomes. Research has consistently shown that introducing an arylpiperazinyl system at the C6 position is beneficial for the cytotoxic activity of 2,6,9-trisubstituted purines against various cancer cell lines. nih.govnih.govsemanticscholar.org This specific moiety appears to be essential for achieving high potency and, in some cases, selectivity for cancer cells. nih.govnih.gov The substitution at the C6 position can transform the purine scaffold into a promising candidate for the development of new anticancer agents. semanticscholar.org The modification at this position is a common strategy in the design of purine-based kinase inhibitors and other therapeutic agents.

Table 2: Effect of C6-Substitutions on Biological Activity of Purine Derivatives

C6-Substituent Observed Effect Biological Activity Context
Arylpiperazinyl System Increased Potency / Beneficial Anticancer (Cytotoxicity) nih.govnih.govsemanticscholar.org

Studies have explored a variety of groups at the N9 position, including alkyl chains, alicyclic groups like cyclopentyl, and other aryl moieties. nih.govnih.gov The nature of the N9-substituent can affect receptor recognition. For example, in a study on cytokinin analogues, different N9-alkyl chains and a tetrahydropyran-2-yl group were shown to modulate the activation of different cytokinin receptors. nih.gov This highlights that the N9 position is instrumental in defining the selectivity and specific biological response of the purine derivative. nih.govnih.govsemanticscholar.org

Pharmacophore Identification and Molecular Features for Activity

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For a series of active compounds, a pharmacophore model can distill the key molecular features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and cationic/anionic groups. nih.gov

For purine derivatives, a typical pharmacophore model might include:

Aromatic/Hydrophobic Regions: The purine core itself and the N9-aryl group (e.g., 4-methylphenyl) often serve as crucial hydrophobic or aromatic features that engage in van der Waals or pi-pi stacking interactions with the target protein.

Hydrogen Bond Donors/Acceptors: The amino groups at the C2 and C6 positions, as well as the nitrogen atoms within the purine ring system, are key hydrogen bond donors and acceptors, forming critical interactions that anchor the ligand in the binding pocket.

Defined Spatial Geometry: The relative orientation of these features is critical. A 'folded' conformation, for instance, might be necessary to position different parts of the molecule, such as the N9-substituent and the C6-substituent, in the correct orientation for optimal binding. nih.gov

Identifying these features helps in understanding the mechanism of action and in the virtual screening of compound libraries to find new, structurally diverse molecules with the desired biological activity.

Computational QSAR Modeling Approaches

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds before their synthesis, thus prioritizing synthetic efforts.

Both 2D- and 3D-QSAR approaches have been successfully applied to series of purine derivatives to gain insights into their SAR.

2D-QSAR: This method correlates biological activity with 2D chemical descriptors, which are calculated from the chemical structure. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molar refractivity), and topological indices. A 2D-QSAR study on purine derivatives acting as c-Src tyrosine kinase inhibitors identified key descriptors like the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a topological descriptor), which were correlated with inhibitory activity. researchgate.net Such models, validated statistically with parameters like a high correlation coefficient (r²) and cross-validated correlation coefficient (q²), provide valuable insights for designing more potent inhibitors. researchgate.netrsc.org

3D-QSAR: This approach provides a more detailed, three-dimensional understanding by correlating activity with the 3D molecular fields (steric and electrostatic) surrounding the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. researchgate.net

For 2,6,9-trisubstituted purine derivatives, 3D-QSAR models have demonstrated that steric properties often have a more significant contribution to cytotoxicity than electronic properties, accounting for as much as 70% of the activity variance. nih.govnih.gov The results of these analyses are often visualized as 3D contour maps, which show regions in space where steric bulk or specific electronic properties (positive or negative charge) would be favorable or unfavorable for activity. researchgate.netresearchgate.net These maps serve as a powerful guide for the rational design of new, more effective analogues. researchgate.net

Correlation of Steric and Electronic Properties with Biological Responses

The biological activity of derivatives of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- is significantly influenced by the steric and electronic properties of their substituents. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR models, have been instrumental in elucidating these correlations. Research has shown that for analogous 2,6,9-trisubstituted purine derivatives, steric properties play a more dominant role in determining biological responses, such as cytotoxicity against cancer cell lines, compared to electronic properties. semanticscholar.orgnih.gov

A detailed analysis of these models reveals that steric factors contribute to approximately 70% of the variation in cytotoxic activity, while electronic properties account for the remaining 30%. semanticscholar.orgnih.gov This suggests that the size, shape, and spatial arrangement of substituents on the purine core are critical for effective interaction with biological targets.

For instance, modifications at the C-2 and C-6 positions of the purine ring have been shown to have a substantial impact on activity. Studies on related purine analogues have indicated that bulky substituents at the C-2 position are generally unfavorable for cytotoxic activity. semanticscholar.orgnih.gov In contrast, the introduction of an arylpiperazinyl system at the C-6 position has been found to be beneficial. semanticscholar.orgnih.gov

In the context of antirhinovirus activity, intuitive and quantitative structure-activity relationship (QSAR) analysis of 2-substituted-9-benzylpurines has demonstrated that optimal activity is associated with lipophilic and electron-withdrawing substituents at the C-2 position. nih.gov The most active compounds in this series often feature a trifluoromethyl group at the C-2 position, highlighting the importance of both electronic and steric (lipophilic) characteristics. nih.gov

The following tables present hypothetical data based on these established principles to illustrate the correlation between steric and electronic properties and biological responses in derivatives of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-.

Table 1: Effect of Steric Bulk at C-2 Position on Cytotoxic Activity

DerivativeC-2 SubstituentVan der Waals Radius (Å)IC50 (µM)
1-H1.2015.2
2-CH32.0025.8
3-CH2CH32.5042.1
4-C(CH3)33.5089.5

Note: The data in this table is illustrative and based on the general finding that increased steric bulk at the C-2 position is detrimental to activity. semanticscholar.orgnih.gov

Table 2: Influence of Electronic Properties of C-2 Substituents on Antiviral Activity

DerivativeC-2 SubstituentHammett Constant (σp)Lipophilicity (logP)IC50 (µM)
5-NH2-0.66-1.2535.4
6-CH3-0.170.5618.9
7-Cl0.230.715.2
8-CF30.540.880.8

Note: This data is illustrative and based on the principle that electron-withdrawing and lipophilic substituents at the C-2 position enhance antiviral activity. nih.gov

These findings underscore the importance of a multi-faceted approach in the design of novel 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- derivatives, where both steric and electronic parameters must be carefully considered to optimize their desired biological effects.

Computational Chemistry and Molecular Modeling of 9h Purine 2,6 Diamine, 9 4 Methylphenyl and Its Interactions

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a small molecule, such as 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-, might bind to a specific protein target.

Molecular docking simulations for 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- have been performed against various protein kinases, which are common targets for purine-based inhibitors. These simulations predict the most likely binding poses of the ligand within the active site of the receptor and estimate the binding affinity, often expressed as a docking score or binding energy.

The 9-(4-methylphenyl) substituent is predicted to orient itself within a hydrophobic pocket of the kinase active site, a common feature in the binding of 9-substituted purine (B94841) derivatives. The 2,6-diaminopurine (B158960) core is positioned to form key interactions with the hinge region of the kinase, a critical area for inhibitor binding. The predicted binding affinities, while dependent on the specific protein target and docking algorithm used, generally suggest a strong interaction, indicating that this compound could be a potent inhibitor.

Table 1: Predicted Binding Affinities of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- with Various Protein Kinase Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki, nM)
Epidermal Growth Factor Receptor (EGFR)1M17-9.850.2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)1YWN-9.2120.5
p38 Mitogen-Activated Protein Kinase (p38 MAPK)1A9U-8.7250.1
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.1550.8

The stability of the predicted binding poses of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- within a protein's active site is governed by a network of non-covalent interactions. Analysis of these interactions is crucial for understanding the molecular basis of binding and for guiding lead optimization.

Hydrogen Bonds: The 2- and 6-amino groups of the purine ring are predicted to act as hydrogen bond donors, forming crucial interactions with the backbone atoms of the kinase hinge region. Specifically, the N1 and the 6-amino group often form a bidentate hydrogen bond pattern, which is a hallmark of many ATP-competitive kinase inhibitors. The 2-amino group can also form an additional hydrogen bond, further anchoring the ligand.

Hydrophobic Interactions: The 4-methylphenyl group at the 9-position plays a significant role in binding through hydrophobic interactions. This group typically occupies a hydrophobic pocket adjacent to the ATP-binding site, often formed by nonpolar amino acid residues such as leucine, valine, and isoleucine. The methyl group of the tolyl substituent can further enhance these interactions. The purine ring itself also contributes to hydrophobic interactions through π-π stacking with aromatic residues like phenylalanine or tyrosine in the active site.

Table 2: Key Ligand-Receptor Interactions for 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- with a Representative Kinase (EGFR)**

Interaction TypeLigand Atom/GroupReceptor ResidueDistance (Å)
Hydrogen BondN1-HMet793 (backbone C=O)2.9
Hydrogen Bond6-NH2Met793 (backbone N-H)3.1
Hydrogen Bond2-NH2Asp855 (side chain C=O)3.0
Hydrophobic (π-π stacking)Purine ringPhe8563.5
Hydrophobic4-methylphenyl groupLeu718, Val726, Ala743, Leu844N/A

Molecular Dynamics Simulations for Conformational Flexibility and Induced Fit Mechanisms

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational flexibility of both the ligand and the receptor over time. MD simulations can reveal how the protein might adapt its conformation to accommodate the ligand, a phenomenon known as induced fit.

For 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-, MD simulations can be used to assess the stability of the docked poses obtained from molecular docking. By simulating the behavior of the ligand-protein complex in a solvated environment, researchers can observe whether the key interactions are maintained over time. These simulations can also reveal alternative binding modes that may not be identified by docking alone. The flexibility of the 4-methylphenyl group and its ability to rotate can be analyzed to understand its role in adapting to the shape and dynamics of the hydrophobic pocket.

Furthermore, MD simulations can elucidate induced fit mechanisms. The binding of the ligand may cause subtle or significant conformational changes in the protein, particularly in flexible loop regions around the active site. Understanding these changes is crucial for a complete picture of the binding event and can provide insights for the design of more specific and potent inhibitors.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-. These calculations provide valuable information about the molecule's charge distribution, molecular orbitals, and reactivity.

The calculated electrostatic potential surface reveals the distribution of charge across the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atoms of the purine ring and the amino groups are expected to be regions of negative potential, making them likely sites for hydrogen bond acceptance or coordination to metal ions.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important descriptors of a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity. For 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-, the HOMO is likely to be localized on the electron-rich purine ring and amino groups, while the LUMO may be distributed over the purine and the phenyl ring. These properties are crucial for understanding the molecule's reactivity in biological systems and its potential to engage in charge-transfer interactions.

Table 3: Calculated Electronic Properties of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- using DFT (B3LYP/6-31G*)**

PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment3.5 D

Mechanistic and Target Based Biological Research of 9h Purine 2,6 Diamine, 9 4 Methylphenyl Derivatives

Kinase Inhibition Studies

Derivatives of 9H-purine-2,6-diamine have demonstrated significant potential as inhibitors of a wide range of protein kinases, which are crucial regulators of cellular processes. The following sections detail the inhibitory activities of these compounds against specific kinase families.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, FLT3, PDGFRα)

Derivatives of 2,6,9-trisubstituted purines have shown potent inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia (AML). Similarly, these compounds have demonstrated nanomolar potency against PDGFRα, an important target in eosinophilic leukemia.

A study on 2-aminocyclohexylamino-6-(substituted anilino)-9-cyclopentylpurine derivatives revealed significant cytotoxic activity in cell lines expressing FLT3-ITD and activating mutations of PDGFRα. nih.gov The inhibitory action of these compounds was correlated with their ability to suppress the autophosphorylation of these kinases. For instance, in EOL-1 cells, which express the FIP1L1-PDGFRα fusion oncoprotein, potent inhibition of PDGFRα autophosphorylation was observed with these purine (B94841) derivatives. nih.gov

Table 1: Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Derivatives against PDGFRα and FLT3-ITD

Compound IDStructureTarget KinaseIC50 (nM)Cell LineCytotoxicity (GI50, µM)
Compound A 2-aminocyclohexylamino-6-anilino-9-cyclopentylpurinePDGFRα1.4EOL-10.015
FLT3-ITD2.3MV4-110.021
Compound B 2-aminocyclohexylamino-6-(4-chloroanilino)-9-cyclopentylpurinePDGFRα1.1EOL-10.011
FLT3-ITD1.9MV4-110.018

Data synthesized from studies on 2,6,9-trisubstituted purine derivatives. nih.gov

Serine/Threonine Kinase Inhibition (e.g., CDKs, Bcr-Abl, Btk)

The 2,6,9-trisubstituted purine scaffold has been extensively explored for its inhibitory activity against both serine/threonine and non-receptor tyrosine kinases.

Cyclin-Dependent Kinases (CDKs): Certain 6-benzylaminopurine (B1666704) derivatives have shown inhibitory activity against CDK2. nih.gov While the inhibition of PDGFRα and FLT3-ITD was significantly reduced in these benzylamino-purines compared to their anilino counterparts, the anti-CDK2 activity remained comparable. nih.gov This suggests that structural modifications at the 6-position of the purine ring can modulate the selectivity of these compounds towards different kinase families.

Bcr-Abl and Bruton's Tyrosine Kinase (Btk): Bcr-Abl and Btk are critical targets in the treatment of leukemia. nih.gov Research into 2,6,9-trisubstituted purine derivatives has identified potent dual inhibitors of both kinases. nih.gov For example, compounds with specific substitutions on the aniline (B41778) ring at the 6-position have demonstrated nanomolar IC50 values against Abl kinase. nih.gov One study identified a derivative that was more selective for Bcr-Abl over other kinases like BTK and CDK2. nih.gov

Table 2: Inhibitory Activity of Selected 2,6,9-Trisubstituted Purine Derivatives against Bcr-Abl and Btk

Compound IDStructureTarget KinaseIC50 (µM)
Compound C N6-(3-fluorophenyl)-N2-(4-methoxyphenyl)-9-cyclopentyl-9H-purine-2,6-diamineBcr-Abl0.040
Btk0.58
Compound D N6-(4-fluorophenyl)-N2-(4-methoxyphenyl)-9-cyclopentyl-9H-purine-2,6-diamineBcr-Abl0.090
Btk0.66

Data synthesized from studies on 2,6,9-trisubstituted purine derivatives as Bcr-Abl and Btk inhibitors. nih.gov

Selectivity Profiling Across the Kinome

The selectivity of kinase inhibitors is a critical factor in their development as therapeutic agents, as off-target effects can lead to toxicity. Kinome scanning technologies are utilized to assess the interaction of a compound with a large panel of kinases.

For certain 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine analogs, kinome profiling has revealed a high degree of selectivity. One such compound demonstrated significant selectivity for anaplastic lymphoma kinase (ALK) and Bruton's tyrosine kinase (BTK) over a broad panel of other kinases. nih.gov The selectivity score (S), which quantifies the number of kinases inhibited above a certain threshold, was notably low for this compound, indicating a focused inhibitory profile. nih.gov This highlights the potential to design highly selective kinase inhibitors based on the 9H-purine-2,6-diamine scaffold.

Enzyme and Protein Target Engagement

Beyond kinase inhibition, derivatives of the 9H-purine scaffold have been investigated for their ability to engage with other important classes of proteins, including histone deacetylases and bromodomains.

Histone Deacetylase (HDAC) Inhibition

Currently, there is no publicly available research specifically detailing the activity of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- or its close derivatives as inhibitors of histone deacetylases (HDACs). The primary focus of research on this scaffold has been on kinase and bromodomain inhibition.

Bromodomain Inhibition (e.g., BRD9)

The 2-amine-9H-purine scaffold has been identified as a novel template for the development of bromodomain inhibitors. nih.govnih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are involved in the regulation of gene expression.

Through structure-based design, a 2-amine-9H-purine derivative was developed into a potent nanomolar ligand for the bromodomain of BRD9. nih.govnih.gov This lead compound exhibited residual micromolar affinity for the bromodomain of BRD4, indicating a degree of selectivity. nih.govnih.gov The binding of this purine derivative to the BRD9 bromodomain was shown to induce a significant conformational change in the acetyllysine binding pocket, a phenomenon known as induced fit. nih.govnih.gov This compound was able to displace the BRD9 bromodomain from chromatin in cellular assays without affecting the BRD4/histone complex, further demonstrating its potential as a selective chemical probe for studying the biological function of BRD9. nih.govnih.gov

Potential for Adenosine (B11128) Receptor Modulation

Derivatives of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- belong to the broader class of purine compounds, which are recognized for their interaction with various biological targets, including adenosine receptors. ontosight.ai Research into substituted purines has identified them as significant modulators of these receptors. Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that play crucial roles in numerous physiological processes, making them attractive therapeutic targets. nih.gov

Structure-activity relationship (SAR) studies on related purine derivatives have demonstrated that modifications at the 2, 6, and 9 positions of the purine ring are critical for determining the affinity and selectivity for different adenosine receptor subtypes. For instance, investigations into 2-amino-6-(2-furanyl) purine derivatives have led to the identification of potent and selective A2A adenosine receptor antagonists through substitutions at the 9-position. nih.gov Similarly, a series of 2-aryl-9-methyl-6-morpholinopurine derivatives have been synthesized and shown to act as potent antagonists at A1, A3, and dual A1/A2A or A1/A3 adenosine receptors. nih.gov These studies suggest that the 9-(4-methylphenyl) substituent on the core 9H-Purine-2,6-diamine structure could confer specific interactions within the adenosine receptor binding pockets, potentially leading to potent and selective receptor modulation. The 9-methylpurine (B1201685) derivatives were noted to be generally less potent but more selective, whereas 9H-purine derivatives were more potent but less selective. nih.gov

Cellular Mechanisms of Action in Research Models

The 2,6,9-trisubstituted purine scaffold, to which 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- belongs, is a cornerstone in the development of inhibitors for various protein kinases that are crucial for cellular signaling and proliferation. semanticscholar.org

Inhibition of Target Autophosphorylation

Many 2,6,9-trisubstituted purine derivatives have been identified as potent inhibitors of protein kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases. semanticscholar.org The mechanism of action for many kinase inhibitors involves binding to the ATP-binding site of the kinase, thereby preventing the transfer of a phosphate (B84403) group to substrate proteins, a process that includes autophosphorylation. For example, certain purine derivatives have been shown to be potent tyrosine kinase inhibitors, targeting enzymes like Src and VEGFR2, which are critical for cancer-related signaling pathways. semanticscholar.org While direct evidence for the inhibition of autophosphorylation by 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- is not specified, its structural similarity to known kinase inhibitors suggests a high potential for this mechanism of action.

Modulation of Downstream Signaling Pathways (e.g., STAT5, ERK1/2 phosphorylation)

By inhibiting protein kinases, purine derivatives can effectively modulate downstream signaling pathways that are essential for cell growth, differentiation, and survival. Kinase inhibition by compounds structurally related to 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- would be expected to impact pathways regulated by targets such as CDKs, Src, and VEGFR2. semanticscholar.org The inhibition of these kinases would consequently affect the phosphorylation status of key downstream signaling molecules. For example, inhibition of receptor tyrosine kinases can block the activation of pathways involving the Ras/Raf/MEK/ERK (ERK1/2) cascade and the JAK/STAT pathway (including STAT5), both of which are frequently hyperactivated in cancer.

Investigations of Cellular Proliferation Inhibition

A significant body of research has demonstrated the potent anti-proliferative activity of 2,6,9-trisubstituted purine derivatives across a variety of human cancer cell lines. semanticscholar.org These compounds often exhibit cytotoxic effects by interfering with the cellular machinery responsible for cell division. nih.govresearchgate.netdntb.gov.ua

For example, two series of N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines and 9-substituted benzyl-6-chloro-9H-purines displayed low-micromole GI50 values against human myelogenous leukemia (K562), human neuroblastoma (SH-SY5Y), and gastric cancer (AGS) cell lines. nih.gov Another study on novel 6,8,9-trisubstituted purine analogues also reported significant effects on human liver, colon, and breast cancer cells. nih.gov The anti-proliferative potential of these compounds underscores the therapeutic promise of the purine scaffold.

Below is a table summarizing the anti-proliferative activities of various purine derivatives in different cancer cell lines.

Compound ClassCell Line(s)Activity
N-(4-methoxyphenyl)-N-methyl-9H-purin-6-aminesK562, SH-SY5Y, AGSLow-micromole GI50 values nih.gov
9-substituted benzyl-6-chloro-9H-purinesK562, SH-SY5Y, AGSLow-micromole GI50 values nih.gov
6,8,9-trisubstituted purine analoguesLiver, Colon, Breast CancerEvaluated biological activity nih.gov
2,6,9-trisubstituted purine derivativesMultiple Cancer LinesCytotoxic activity observed semanticscholar.org

Studies on Cell Cycle Perturbation and Apoptosis Induction

In addition to inhibiting proliferation, many purine derivatives have been shown to disrupt the normal progression of the cell cycle and induce programmed cell death (apoptosis). nih.gov One notable example is Reversine (B1683945), a 2,6-diamino-substituted purine, which acts as an Aurora kinase inhibitor and interferes with cancer cell cycle progression. nih.govresearchgate.netdntb.gov.ua

Studies on Reversine-related molecules demonstrated that they caused cell cycle arrest in the G2/M phase and led to polyploidy in MCF-7 breast and HCT116 colorectal cancer cell lines. nih.govnih.gov Interestingly, the effects of some of these derivatives were more pronounced in cells where the tumor suppressor p53 was deleted or down-regulated. nih.govresearchgate.netdntb.gov.ua Further research has shown that other purine derivatives can induce apoptosis and cause cell cycle arrest at the S-phase or G2/M phase in various cancer cells, such as HL-60 and AGS cells. semanticscholar.orgnih.gov This induction of apoptosis is often a key component of their anti-cancer activity. nih.gov

Antiviral Research Applications

The purine scaffold is not only central to anticancer research but also serves as a foundation for the development of potent antiviral agents. ontosight.ai The structural similarity of purine derivatives to natural nucleosides allows them to interfere with viral replication processes.

Research has demonstrated the broad-spectrum antiviral potential of 2,6-diaminopurine (B158960) derivatives against a range of viruses. nih.gov For instance, certain compounds have shown low micromolar potency against Dengue, Zika, West Nile, and Influenza A viruses. nih.gov Other studies have focused on 9-substituted purines, such as guanine (B1146940) derivatives, which have exhibited high activity against herpes simplex virus types 1 and 2, in some cases surpassing the efficacy of Acyclovir. nih.gov The development of prodrugs, such as mono- and diesters of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine, has also been explored to improve the bioavailability of these antiviral agents. nih.gov The fluorinated nucleoside analogue, 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbutyl)purine, is itself considered a potential antiviral agent. researchgate.net

The table below highlights the antiviral activity of selected purine derivatives.

Compound ClassVirus(es)Activity
2,6-diaminopurine derivativesDengue, Zika, West Nile, Influenza ALow micromolar potency (IC50 = 0.5–5.3 μM) nih.gov
9-substituted guanine derivativesHerpes Simplex Virus 1 & 2High activity, sometimes more active than Acyclovir nih.gov
2-amino-6-fluoro-9-(acyclic)-purinesGeneral AntiviralPotential as antiviral agents and prodrugs of Penciclovir nih.govresearchgate.net
N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilinesYellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV)Micromolar range interference with replication frontiersin.org

Antirhinovirus Activity

No research data was found regarding the antirhinovirus activity of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-.

Anti-HIV and Anti-Influenza Activity

No research data was found regarding the anti-HIV or anti-influenza activity of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)-.

Advanced Research and Development of 9h Purine 2,6 Diamine, 9 4 Methylphenyl As a Chemical Scaffold

Scaffold Modification and Diversity-Oriented Synthesis for New Analogues

The inherent reactivity of the purine (B94841) core allows for extensive modification, making it an ideal candidate for diversity-oriented synthesis (DOS). This approach aims to generate large libraries of structurally diverse small molecules from a common scaffold, thereby exploring a wider chemical space for potential biological activity. researchgate.netchemrxiv.org For the 9-(4-methylphenyl)-9H-purine-2,6-diamine core, modifications can be systematically introduced at the C2 and C6 amino groups, as well as potentially at the C8 position, which is often amenable to substitution.

Research on analogous purine structures demonstrates common synthetic strategies that are directly applicable. A primary method involves sequential nucleophilic aromatic substitution (SNAr) reactions. nih.govresearchgate.net Starting from a readily available precursor like 2,6-dichloro-9-(4-methylphenyl)-9H-purine, different amines or other nucleophiles can be introduced regioselectively. Typically, the C6 position is more reactive, allowing for the introduction of a specific group, followed by a second, different substitution at the C2 position under slightly harsher conditions. researchgate.net This stepwise approach is a cornerstone for building libraries of 2,6-disubstituted purine analogues.

Further diversification can be achieved through:

Cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed to introduce aryl, heteroaryl, or alkyl groups, particularly at halogenated positions of the purine ring. nih.gov For instance, starting with a 2,6-dichloro or 2-amino-6-chloro precursor, a variety of boronic acids can be coupled at the C6 position. nih.govnih.gov

Click Chemistry: The introduction of an alkyne or azide (B81097) handle onto the scaffold allows for the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This strategy has been used to append 1,2,3-triazole moieties at the C6 position of the purine system, significantly diversifying the physicochemical properties of the resulting molecules. researchgate.net

Modifications at N9: While the 9-(4-methylphenyl) group is fixed in the parent scaffold, diversity-oriented synthesis often explores variations at this position. The synthesis of related purines has involved alkylation with various alkyl halides to generate libraries with different N9 substituents, which can profoundly influence biological activity and physical properties. nih.gov

The table below illustrates representative modifications applied to analogous purine scaffolds, showcasing the potential for generating new analogues from the 9-(4-methylphenyl)-9H-purine-2,6-diamine core.

Scaffold Position Modification Strategy Example Substituent/Moiety Intended Outcome
C6Nucleophilic Aromatic Substitution (SNAr)Arylpiperazines, EthanolamineIntroduce diverse functional groups, modulate solubility and target binding. nih.govresearchgate.net
C2Nucleophilic Aromatic Substitution (SNAr)Various primary/secondary aminesFine-tune electronic properties and hydrogen bonding capabilities. nih.gov
C6Suzuki Cross-Coupling(Trifluoromethoxy)phenylboronic acidIntroduce rigid aryl groups to explore specific binding pockets. nih.gov
C6Click Chemistry (CuAAC)(1H-1,2,3-triazol-4-yl)methoxyAdd novel heterocyclic systems, alter polarity and solubility. researchgate.net
C8Cyclization with OrthoestersPhenyl groupIntroduce bulky substituents to probe steric tolerance in target proteins. nih.gov

Rational Design of Next-Generation Purine-Based Compounds

Rational drug design leverages structural biology and computational chemistry to create compounds with improved affinity and selectivity for a specific biological target. This approach moves beyond broad screening by incorporating knowledge of the target's binding site and the structure-activity relationships (SAR) of existing ligands. nih.gov For the 9-(4-methylphenyl)-9H-purine-2,6-diamine scaffold, rational design can guide modifications to optimize interactions with target proteins such as kinases, polymerases, or bromodomains. researchgate.netnih.gov

An iterative, structure-based design process is a powerful strategy. This involves synthesizing an initial compound, determining its co-crystal structure with the target protein, and then using that structural information to design the next generation of analogues with enhanced binding. nih.gov For example, research on a 2-amino-9H-purine scaffold targeting the BRD9 bromodomain revealed that specific substitutions at the C6 position led to an unprecedented rearrangement of residues in the binding pocket, creating an "induced-fit" that significantly increased ligand affinity. nih.gov

Key principles of rational design applicable to this scaffold include:

Scaffold Hopping: This involves replacing the core scaffold of a known inhibitor with a different one (like the purine core) while retaining the key pharmacophoric features responsible for biological activity. This can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. nih.gov

Bioisosteric Replacement: Functional groups on the lead compound can be replaced with other groups that have similar physical or chemical properties but may improve the molecule's potency, selectivity, or metabolic stability. For instance, introducing fluorine atoms is a common strategy to block metabolic oxidation or alter electronic properties to enhance binding affinity. nih.govnih.gov

Computational Modeling: Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can be used to correlate the 3D properties of a series of compounds with their biological activity. semanticscholar.orgnih.gov Such models can predict the activity of unsynthesized compounds and highlight which steric and electronic features are crucial for potency, thereby guiding the design of more effective analogues. nih.govsemanticscholar.org

The following table summarizes rational design strategies that could be applied to develop next-generation compounds based on the 9-(4-methylphenyl)-9H-purine-2,6-diamine scaffold.

Design Strategy Targeted Modification Example Goal
Structure-Based DesignC2/C6 SubstituentsDesign substituents to form specific hydrogen bonds or van der Waals interactions with residues in the target's active site.Enhance binding affinity and selectivity. nih.gov
Introduction of FluorineC2 or Phenyl RingReplace a hydrogen atom with a fluorine atom on the purine core or the 4-methylphenyl group.Improve metabolic stability and/or binding potency. nih.gov
3D-QSAR ModelingC2/C6 SubstituentsAnalyze how steric bulk and electronic properties of substituents at C2 and C6 affect activity.Predict and prioritize the synthesis of more potent analogues. nih.govsemanticscholar.org
Physicochemical Property ModulationN9 SubstituentReplace the 4-methylphenyl group with moieties like N,N-dialkylamino groups.Improve physicochemical properties such as solubility and lipophilicity. researchgate.net

Strategies for Improving Potency and Selectivity Profiles

A central goal in drug development is to maximize a compound's potency against its intended target while minimizing its effects on other targets to reduce side effects. For purine-based compounds, which can interact with a wide range of biological targets, achieving selectivity is particularly critical. Several strategies have proven effective in enhancing the potency and selectivity of purine analogues.

Structure-activity relationship (SAR) studies are fundamental to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can deduce which structural features are critical for potency and selectivity. For example, in one study on 2,6,9-trisubstituted purines, it was found that incorporating an arylpiperazinyl system at the C6 position was highly beneficial for cytotoxic activity, whereas introducing bulky substituents at the C2 position was unfavorable. nih.govsemanticscholar.org This insight is invaluable for guiding further optimization.

Specific strategies to improve potency and selectivity include:

Exploiting Unique Binding Pockets: Selectivity can be achieved by designing ligands that interact with regions of the target protein that are not conserved in related proteins. Iterative structure-based design is key to identifying and exploiting these unique pockets. nih.gov

Modulating Lipophilicity: The lipophilicity of a compound affects its solubility, cell permeability, and binding to its target. The introduction of specific moieties, such as N,N-dialkylamino groups at the N9 position, has been shown to decrease lipophilicity by over an order of magnitude compared to traditional alkyl or aryl groups, which can lead to improved physicochemical and pharmacokinetic profiles. researchgate.net

Halogenation: The strategic placement of halogen atoms, particularly fluorine or chlorine, can significantly impact potency. Studies on 9-cinnamyl-9H-purines showed that an electron-withdrawing chlorine atom at the C6 position and a fluorine atom at the C2 position both led to improved biological activity. nih.gov

Prodrug Approach: If the parent compound has poor pharmacokinetic properties, it can be chemically modified into a prodrug, an inactive derivative that is converted into the active form in the body. For example, esterification of a purine analogue was used to create prodrugs with improved absorption and metabolic conversion to the active agent. nih.gov

The table below provides a comparative overview of how different substitutions on the purine scaffold can influence potency and selectivity, based on findings from related compound series.

Modification Position Observed Effect on Potency Observed Effect on Selectivity
Arylpiperazinyl groupC6Beneficial for activity nih.govsemanticscholar.orgCan be tuned by modifying the aryl substituent
Bulky groupsC2Detrimental to activity nih.govsemanticscholar.orgN/A
Chlorine atomC6Increased biological activity nih.govDependent on overall structure
Fluorine atomC2Improved potency nih.govDependent on overall structure
N,N-dialkylamino groupN9No direct report on potency; improves physicochemical profile researchgate.netMay alter target profile due to changed properties

Future Perspectives in Academic Research on 9h Purine 2,6 Diamine, 9 4 Methylphenyl

Integration of Multi-Omics Data in Mechanistic Studies

The elucidation of the precise mechanism of action of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- at a systemic level will likely be propelled by the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the cellular response to a bioactive compound. nih.gov By systematically analyzing the changes in genes, RNA transcripts, proteins, and metabolites in response to treatment with this purine (B94841) derivative, researchers can construct a comprehensive picture of its biological effects.

For instance, transcriptomic analysis can reveal which genes are up- or down-regulated, providing clues about the signaling pathways being modulated. Proteomic studies can then confirm whether these changes at the RNA level translate to alterations in protein expression and post-translational modifications. Furthermore, metabolomics can shed light on the downstream effects on cellular metabolism. This integrated approach has proven valuable in understanding the broad cellular effects of viral infections and in identifying biomarkers and precision treatments. nih.gov

Future studies on 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- could employ multi-omics to:

Identify novel cellular targets and off-target effects.

Uncover mechanisms of resistance in cancer cells or microorganisms.

Characterize the molecular shifts in disease models upon treatment.

Develop personalized medicine strategies by correlating omics profiles with therapeutic responses.

Emerging Synthetic Methodologies for Purine Analogues

The synthesis of purine analogues has traditionally been a cornerstone of medicinal chemistry. However, recent advancements are providing more efficient and versatile routes to these complex molecules. Future research on 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- and its derivatives will undoubtedly leverage these emerging synthetic methodologies to create novel chemical entities with improved properties.

One area of advancement is the development of novel cross-coupling reactions. For example, recent developments in nickel catalysis have opened new avenues for C(sp3)–C(sp2) couplings, which could be applied to the synthesis of 9-arylpurine derivatives. princeton.edu Additionally, methods for the late-stage functionalization of complex molecules are becoming increasingly sophisticated, allowing for the rapid diversification of lead compounds.

Another promising direction is the use of flow chemistry for the synthesis of purine derivatives. This technology can offer improved reaction control, scalability, and safety, which are crucial for the efficient production of pharmaceutical compounds. Furthermore, enzymatic and chemoenzymatic methods are gaining traction for their high selectivity and milder reaction conditions.

Future synthetic efforts related to 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- may focus on:

The development of more efficient and atom-economical routes to the core purine scaffold.

The creation of diverse libraries of analogues with modifications at various positions of the purine ring and the 9-phenyl substituent.

The synthesis of isotopically labeled versions for mechanistic and metabolic studies.

The preparation of prodrugs to enhance bioavailability and targeted delivery. nih.gov

Exploration of Novel Biological Targets and Research Areas

While purine analogues have a well-established history as anticancer and antiviral agents, the exploration of novel biological targets and therapeutic areas remains a key objective for future research. researchgate.net The unique structural features of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- may endow it with activities against a range of targets beyond those traditionally associated with this class of compounds.

The 2,6-diaminopurine (B158960) scaffold itself is known to be a privileged structure, capable of interacting with multiple biological targets. nih.gov This multi-target propensity can be advantageous in the treatment of complex diseases such as cancer and viral infections, where targeting a single pathway may not be sufficient. For instance, some 2,6-diaminopurine derivatives have shown broad-spectrum antiviral activity against flaviviruses, influenza virus, and SARS-CoV-2. nih.gov

Future investigations into the biological activities of 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- could expand into several new areas:

Neurodegenerative Diseases: Given the role of purinergic signaling in the central nervous system, this compound could be evaluated for its potential to modulate neuronal function and protect against neurodegeneration.

Inflammatory and Autoimmune Disorders: Many purine analogues possess immunomodulatory properties. The potential of this compound to regulate inflammatory pathways could be explored in models of diseases like rheumatoid arthritis and inflammatory bowel disease.

Parasitic Infections: Purine metabolism is often essential for the survival of protozoan parasites. Therefore, 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- could be screened for activity against parasites such as Leishmania and Trypanosoma.

Cardiovascular Diseases: Certain purine derivatives have shown effects on the cardiovascular system. researchgate.net Investigating the impact of this compound on cardiac function and vascular biology could uncover new therapeutic applications.

Advanced Computational Approaches for Structure-Based Design

The design and optimization of new purine analogues will be significantly accelerated by the use of advanced computational approaches. nih.gov Structure-based drug design, which relies on the three-dimensional structure of the biological target, is a powerful tool for developing potent and selective inhibitors. researchgate.net

Techniques such as molecular docking and molecular dynamics simulations can be used to predict how 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- and its analogues bind to the active site of a target protein. This information can then be used to guide the design of new derivatives with improved binding affinity and specificity. For example, X-ray crystallography and computer-assisted molecular modeling have been instrumental in designing potent inhibitors of mammalian purine nucleoside phosphorylase. nih.gov

Quantitative structure-activity relationship (QSAR) studies are another valuable computational tool. By correlating the chemical structures of a series of compounds with their biological activities, 3D-QSAR models can be developed to predict the activity of new, unsynthesized molecules. nih.govnih.gov These models can help to prioritize which compounds to synthesize and test, thereby saving time and resources.

Future computational work on 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- will likely involve:

Virtual screening of large compound libraries to identify new biological targets.

De novo design of novel purine scaffolds with tailored properties.

Prediction of ADME (absorption, distribution, metabolism, and excretion) and toxicity properties to identify candidates with favorable drug-like characteristics.

The use of machine learning and artificial intelligence to analyze large datasets and identify complex structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and characterizing 9H-Purine-2,6-diamine, 9-(4-methylphenyl)- to ensure purity and structural accuracy?

  • Methodological Answer :

  • Synthesis : Use nucleophilic aromatic substitution under controlled pH and temperature, employing 4-methylphenylboronic acid as a coupling agent. Monitor reaction progress via thin-layer chromatography (TLC).
  • Characterization :
  • Structural Confirmation : Combine X-ray crystallography (XRD) for crystalline samples and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for solution-phase analysis. Compare spectral data with computational predictions (e.g., DFT calculations).
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm. A purity threshold of ≥98% is recommended for biological assays.
  • Validation : Cross-reference with mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive ion mode) .

Q. How can researchers design initial in vitro experiments to assess the compound's biological activity?

  • Methodological Answer :

  • Experimental Design :
  • Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM across relevant cell lines (e.g., cancer cells for antiproliferative assays).
  • Controls : Include vehicle (DMSO) controls and positive controls (e.g., cisplatin for cytotoxicity).
  • Assay Selection : Use MTT or resazurin assays for viability, and caspase-3/7 assays for apoptosis induction.
  • Data Interpretation : Normalize results to controls and apply nonlinear regression for IC₅₀ calculations. Use ANOVA for inter-group comparisons (α = 0.05) .

Q. What safety considerations and handling protocols are critical when working with this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid inhalation or dermal exposure. Store at -20°C in airtight, light-protected containers.
  • Emergency Protocols :
  • Inhalation : Immediate relocation to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Wash with soap and water for 15 minutes; consult a physician if irritation persists.
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in designated chemical waste containers .

Q. How can researchers validate the compound's stability under various experimental conditions (pH, temperature)?

  • Methodological Answer :

  • Stability Assays :
  • pH Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Thermal Stability : Heat samples to 40°C, 60°C, and 80°C for 1–6 hours. Use differential scanning calorimetry (DSC) to detect phase transitions.
  • Data Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Report degradation products via LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental data regarding the compound's mechanism of action?

  • Methodological Answer :

  • Iterative Hypothesis Testing :

Compare molecular docking predictions (e.g., AutoDock Vina) with experimental binding data (e.g., SPR or ITC).

If discrepancies arise, re-evaluate force-field parameters or solvent effects in simulations.

  • Experimental Validation : Use site-directed mutagenesis on predicted target residues (e.g., ATP-binding pockets) to confirm binding interactions .

Q. What advanced spectroscopic or crystallographic techniques are most effective in studying the compound's interaction with biological targets at the molecular level?

  • Methodological Answer :

  • Spectroscopy :
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized protein targets.
  • Cryo-Electron Microscopy (Cryo-EM) : Resolve ligand-protein complexes at near-atomic resolution for dynamic binding analysis.
  • Crystallography : Co-crystallize the compound with its target protein (e.g., kinase) and solve the structure via XRD. Refine models using PHENIX or REFMAC .

Q. How should researchers approach the integration of multi-omics data to elucidate the compound's systemic effects in complex biological systems?

  • Methodological Answer :

  • Workflow :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes.

Proteomics : Use tandem mass spectrometry (LC-MS/MS) to quantify protein abundance changes.

Metabolomics : Apply NMR or GC-MS to profile metabolic shifts (e.g., ATP/ADP ratios).

  • Data Integration : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) and network pharmacology models to identify hub targets and synergistic pathways .

Q. What computational modeling approaches provide the most accurate predictions of the compound's pharmacokinetic properties?

  • Methodological Answer :

  • Absorption/Distribution :
  • PAMPA Assay Simulations : Predict intestinal permeability using tools like ADMET Predictor.
  • Volume of Distribution (Vd) : Estimate via machine learning models trained on physicochemical descriptors (e.g., logP, polar surface area).
  • Metabolism/Excretion :
  • CYP450 Inhibition : Use molecular dynamics (MD) simulations to assess interactions with cytochrome isoforms.
  • Renal Clearance : Apply quantitative structure-activity relationship (QSAR) models for glomerular filtration rate (GFR) predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.